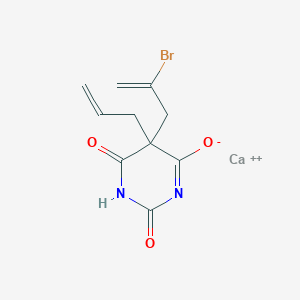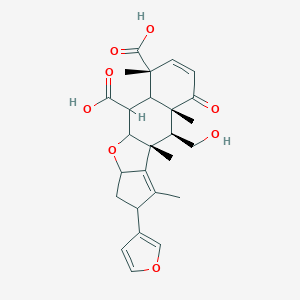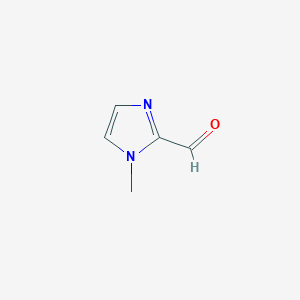
5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt, also known as ABB, is a novel barbiturate derivative that has gained attention in recent years due to its potential applications in scientific research. ABB is a white crystalline powder that is soluble in water and other polar solvents. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mécanisme D'action
The exact mechanism of action of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can help to protect cells from oxidative damage. Additionally, 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has been found to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of various diseases.
Effets Biochimiques Et Physiologiques
In addition to its neuroprotective effects, 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has been found to have other biochemical and physiological effects. Studies have shown that 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt can reduce blood glucose levels and improve insulin sensitivity, making it a potential candidate for the treatment of diabetes. 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has also been found to have anti-tumor effects, with studies showing that it can inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt in lab experiments is its high purity and solubility in water and other polar solvents. This makes it easy to prepare solutions of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt for use in various assays and experiments. However, one limitation of using 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt is its relatively high cost compared to other compounds.
Orientations Futures
There are several potential future directions for research on 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt. One area of interest is in the development of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt-based drugs for the treatment of neurodegenerative diseases and other conditions. Additionally, further research is needed to fully understand the mechanism of action of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt and its potential applications in other areas of medicine and biology. Finally, there is a need for more studies to investigate the safety and toxicity of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt in humans and animals.
Méthodes De Synthèse
The synthesis of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt involves the reaction of 5-allylbarbituric acid with 2-bromoallyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with calcium hydroxide to form the calcium salt of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt. This synthesis method has been reported to yield high purity 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt with good yields.
Applications De Recherche Scientifique
5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has been shown to have a range of potential applications in scientific research. One of the main areas of interest is in the field of neuroscience, where 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has been found to have neuroprotective effects. Studies have shown that 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt can protect neurons from oxidative stress and reduce inflammation in the brain, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
14960-32-8 |
|---|---|
Nom du produit |
5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt |
Formule moléculaire |
C10H10BrCaN2O3+ |
Poids moléculaire |
326.18 g/mol |
Nom IUPAC |
calcium;5-(2-bromoprop-2-enyl)-2,6-dioxo-5-prop-2-enylpyrimidin-4-olate |
InChI |
InChI=1S/C10H11BrN2O3.Ca/c1-3-4-10(5-6(2)11)7(14)12-9(16)13-8(10)15;/h3H,1-2,4-5H2,(H2,12,13,14,15,16);/q;+2/p-1 |
Clé InChI |
ROXCPJSKHRWHHJ-UHFFFAOYSA-M |
SMILES |
C=CCC1(C(=O)NC(=O)N=C1[O-])CC(=C)Br.[Ca+2] |
SMILES canonique |
C=CCC1(C(=O)NC(=O)N=C1[O-])CC(=C)Br.[Ca+2] |
Autres numéros CAS |
14960-32-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-Aminoethyl)thio]benzoic acid hydrochloride](/img/structure/B82407.png)





![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)

![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)

